molecular formula C19H29N3O6S B15153720 4-methoxy-3-(morpholin-4-ylcarbonyl)-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide

4-methoxy-3-(morpholin-4-ylcarbonyl)-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide

Cat. No.: B15153720
M. Wt: 427.5 g/mol
InChI Key: QQIOWHLQADLYPP-UHFFFAOYSA-N
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Description

4-Methoxy-3-(morpholin-4-ylcarbonyl)-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with methoxy, morpholinylcarbonyl, and morpholinylpropyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-(morpholin-4-ylcarbonyl)-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzenesulfonamide core: This can be achieved by reacting a suitable benzenesulfonyl chloride with an amine under basic conditions.

    Introduction of the methoxy group: This step involves the methylation of a hydroxyl group on the benzene ring using a methylating agent such as dimethyl sulfate or methyl iodide.

    Attachment of the morpholinylcarbonyl group: This can be done by reacting the intermediate with morpholine and a suitable carbonylating agent.

    Attachment of the morpholinylpropyl group: This step involves the reaction of the intermediate with 3-chloropropylmorpholine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(morpholin-4-ylcarbonyl)-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-3-(morpholin-4-ylcarbonyl)-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide.

    Reduction: Formation of 4-methoxy-3-(morpholin-4-ylhydroxymethyl)-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide.

    Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-(morpholin-4-ylcarbonyl)-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-methoxy-3-(morpholin-4-ylcarbonyl)-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-morpholin-4-yl-benzoic acid
  • 1-(4-Methoxy-phenyl)-3-morpholin-4-yl-propan-1-one, hydrochloride
  • (4-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine

Uniqueness

4-Methoxy-3-(morpholin-4-ylcarbonyl)-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H29N3O6S

Molecular Weight

427.5 g/mol

IUPAC Name

4-methoxy-3-(morpholine-4-carbonyl)-N-(3-morpholin-4-ylpropyl)benzenesulfonamide

InChI

InChI=1S/C19H29N3O6S/c1-26-18-4-3-16(15-17(18)19(23)22-9-13-28-14-10-22)29(24,25)20-5-2-6-21-7-11-27-12-8-21/h3-4,15,20H,2,5-14H2,1H3

InChI Key

QQIOWHLQADLYPP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCOCC2)C(=O)N3CCOCC3

Origin of Product

United States

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